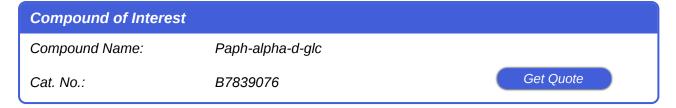


Physical and chemical properties of 4aminophenyl alpha-D-glucopyranoside

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A Comprehensive Technical Guide to 4aminophenyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-aminophenyl α-D-glucopyranoside, a crucial molecule in various biochemical and biotechnological applications. This document details its characteristics, experimental protocols for its synthesis and purification, and its role in laboratory settings.

Core Physical and Chemical Properties

4-aminophenyl α -D-glucopyranoside is a derivative of glucose, an essential monosaccharide. The presence of an aminophenyl group allows for further chemical modifications, making it a versatile tool in scientific research.[1] It is often utilized in the preparation of synthetic antigens and for the identification of antigenic determinants.[1]

Quantitative Data Summary

The physical and chemical properties of 4-aminophenyl α -D-glucopyranoside are summarized in the table below for easy reference and comparison.



| Property | Value | Source(s) |
|------------------------------------------|-------------------------------------------|-----------|
| Molecular Formula | C12H17NO6 | |
| Molecular Weight | 271.27 g/mol | [1] |
| CAS Number | 31302-52-0 | |
| Appearance | White to off-white or light yellow powder | [1][2] |
| Melting Point | 185-186 °C | [3] |
| Boiling Point | 556 °C (estimated) | [3] |
| Density | 1.517 g/cm³ (estimated) | [3] |
| Solubility | Soluble in water | [1] |
| Purity | Typically ≥95% or ≥98% (TLC) | [1][4] |
| Storage Temperature | -20°C | [4] |
| LogP | -0.97130 | [3] |
| Topological Polar Surface Area (TPSA) | 125 Ų | [3] |
| Hydrogen Bond Donor Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 3 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 4-aminophenyl α -D-glucopyranoside are crucial for its application in research. Below are representative experimental protocols.

Synthesis of 4-aminophenyl α -D-glucopyranoside

Foundational & Exploratory





A common method for the synthesis of aryl α -D-glucosides involves the Koenigs-Knorr reaction or a modified version using a more stable glucosyl donor. The following is a representative two-step protocol starting from D-glucose.

Step 1: Preparation of Penta-O-acetyl- α , β -D-glucopyranose and subsequent conversion to Tetra-O-acetyl- α -D-glucopyranosyl Bromide.

- Acetylation: D-glucose is first per-acetylated using acetic anhydride in the presence of a catalyst like zinc chloride or sodium acetate to yield penta-O-acetyl-α,β-D-glucopyranose.
- Bromination: The anomeric acetyl group is then selectively replaced by bromine using a solution of hydrogen bromide in glacial acetic acid to form the key intermediate, tetra-O-acetyl-α-D-glucopyranosyl bromide.

Step 2: Glycosylation of 4-nitrophenol and subsequent reduction.

- Glycosylation: Tetra-O-acetyl-α-D-glucopyranosyl bromide is reacted with 4-nitrophenol in the presence of a base (e.g., potassium carbonate or silver oxide) and a catalyst (e.g., iodine) in a suitable solvent like acetone or dichloromethane. This reaction forms 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.
- Deprotection (Deacetylation): The acetyl protecting groups are removed by transesterification using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
- Reduction of the Nitro Group: The nitro group of the resulting 4-nitrophenyl α-D-glucopyranoside is then reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a chemical reducing agent like sodium dithionite.
- Purification: The final product, 4-aminophenyl α-D-glucopyranoside, is purified from the reaction mixture.

Purification and Analysis

Purification by Recrystallization:



- The crude product is dissolved in a minimal amount of a hot solvent, such as methanol or ethanol.[5]
- The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
- The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analysis by Thin Layer Chromatography (TLC):

- A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol).
- The solution is spotted onto a TLC plate (e.g., silica gel 60 F254).
- The plate is developed in a chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and methanol).
- The plate is then visualized under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., p-anisaldehyde solution followed by heating) to confirm its purity.[4]

Visualized Experimental Workflow and Applications

As 4-aminophenyl α -D-glucopyranoside is primarily a biochemical tool rather than a signaling molecule, the following diagrams illustrate a typical synthesis workflow and a key application.

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